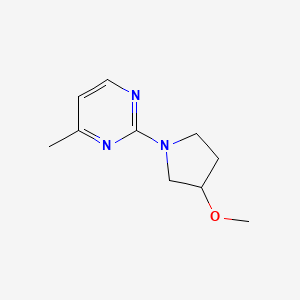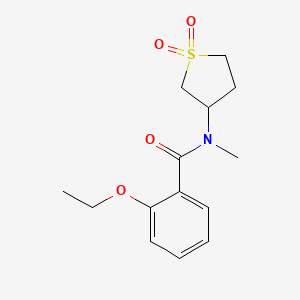![molecular formula C15H20N2O6S B2648484 4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid CAS No. 725710-62-3](/img/structure/B2648484.png)
4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid is a chemical compound with the molecular formula C15H20N2O6S and a molecular weight of 356.4 g/mol . This compound is known for its unique structure, which includes a methoxy group, a pyrrolidinone ring, and a sulfamoyl group attached to a benzoic acid core . It is primarily used in research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 4-methoxybenzoic acid.
Formation of Sulfamoyl Intermediate: The 4-methoxybenzoic acid is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid can undergo several types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid.
Reduction: Formation of 4-methoxy-3-{[3-(2-hydroxypyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Wirkmechanismus
The mechanism of action of 4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group is known to interact with active sites of enzymes, while the pyrrolidinone ring can enhance binding affinity through hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid: Similar structure but lacks the sulfamoyl group.
4-Methoxy-3-{[3-(2-oxo-1-pyrrolidinyl)propyl]amino}sulfonyl}benzoic acid: Similar structure with slight variations in the substituents.
Uniqueness
4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid is unique due to the presence of both the methoxy and sulfamoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-methoxy-3-[3-(2-oxopyrrolidin-1-yl)propylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-23-12-6-5-11(15(19)20)10-13(12)24(21,22)16-7-3-9-17-8-2-4-14(17)18/h5-6,10,16H,2-4,7-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYFEYANIYFLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2648401.png)



![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}adamantane-1-carboxamide](/img/structure/B2648406.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2648407.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2648411.png)
![Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2648413.png)
![1-(4-methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B2648414.png)
![Thieno[3,2-b]pyridin-6-amine dihydrochloride](/img/structure/B2648415.png)
![N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2648416.png)

![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2648422.png)

